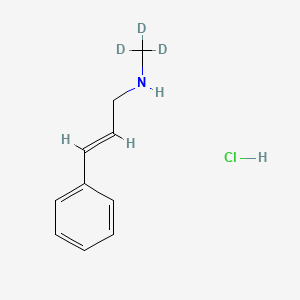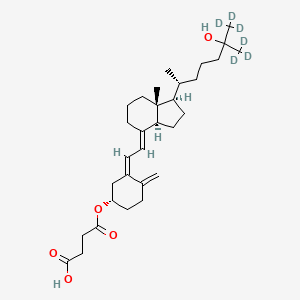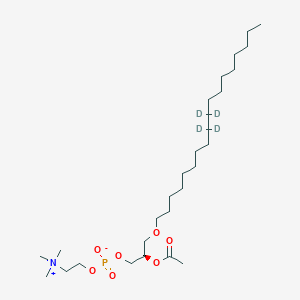
N-Dechloroethyl Cyclophosphamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dechloroethyl Cyclophosphamide-d4 is a deuterium-labeled derivative of N-Dechloroethyl Cyclophosphamide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a colorless solid that is slightly soluble in organic solvents such as chloroform and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dechloroethyl Cyclophosphamide-d4 is synthesized through a deuterium substitution reaction. The process involves the use of deuterium-labeled compounds to replace hydrogen atoms in N-Dechloroethyl Cyclophosphamide. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process is carried out in specialized reactors designed to handle deuterium gas and maintain the required reaction conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Deuterium exchange reactions often use deuterium gas or deuterated solvents.
Major Products Formed
The major products formed from these reactions include various deuterium-labeled derivatives and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Dechloroethyl Cyclophosphamide-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for quantifying N-Dechloroethyl Cyclophosphamide and its metabolites.
Biology: Used in metabolic studies to trace the pathways and interactions of N-Dechloroethyl Cyclophosphamide in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the distribution and elimination of N-Dechloroethyl Cyclophosphamide.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory compliance
Mecanismo De Acción
N-Dechloroethyl Cyclophosphamide-d4 exerts its effects through its role as an internal standard. It does not have a direct pharmacological effect but is used to ensure the accuracy and precision of analytical measurements. The deuterium labeling allows for differentiation from the parent compound in mass spectrometric analysis, providing reliable quantification and identification .
Comparación Con Compuestos Similares
Similar Compounds
N-Dechloroethyl Cyclophosphamide: The parent compound without deuterium labeling.
Dechloroethylifosfamide: Another derivative with similar chemical properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar core structure.
Uniqueness
N-Dechloroethyl Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Propiedades
Fórmula molecular |
C5H12ClN2O2P |
|---|---|
Peso molecular |
202.61 g/mol |
Nombre IUPAC |
N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2 |
Clave InChI |
DZKGMGPLDJOVCX-BYUTVXSXSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)NCCCO1 |
SMILES canónico |
C1CNP(=O)(OC1)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)







![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)




